molecular formula C15H14N6O3S B10920014 methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10920014
M. Wt: 358.4 g/mol
InChI Key: CNIHCBALMDJBNI-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 2-hydroxybenzaldehyde, 4-amino-1,2,4-triazole, and methyl 1H-pyrazole-3-carboxylate. The key steps in the synthesis could involve:

  • Condensation reactions to form the imine linkage.
  • Cyclization reactions to form the triazole and pyrazole rings.
  • Sulfanylation to introduce the thiol group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole and pyrazole derivatives.

    Medicine: Potential use as a drug candidate due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrazole-3-carboxylate: A simpler analog without the triazole and thiol groups.

    4-Amino-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.

    2-Hydroxybenzaldehyde derivatives: Compounds with similar hydroxyl and aldehyde groups but different ring structures.

Uniqueness

METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H14N6O3S/c1-24-14(23)12-6-7-20(19-12)10-25-15-18-16-9-21(15)17-8-11-4-2-3-5-13(11)22/h2-9,22H,10H2,1H3/b17-8+

InChI Key

CNIHCBALMDJBNI-CAOOACKPSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=CC=C3O

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.